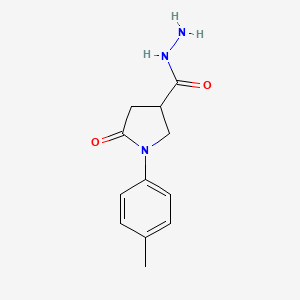

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVPNXSPVGYLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Oxo derivatives with increased oxidation states.

Reduction: Reduced forms with lower oxidation states.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-methylphenyl group in the target compound contrasts with substituents in structurally related molecules (Table 1). Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 5-chloro-2-hydroxyphenyl derivatives) enhance antioxidant activity by stabilizing radical intermediates .

- Hydroxyl groups (ortho or para) improve hydrogen bonding, affecting solubility and receptor interactions. For example, 1-(2-hydroxyphenyl) derivatives form stable hydrazones with aromatic aldehydes .

Hydrazide Modifications and Heterocyclic Derivatives

The carbohydrazide group at position 3 enables condensation reactions to form hydrazones and azole-based heterocycles (e.g., pyrazoles, oxadiazoles), which are critical for bioactivity:

- Hydrazones : Reaction with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) yields Schiff bases. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide forms hydrazones with yields >60% and melting points >200°C .

- Heterocycles : Condensation with diketones (e.g., 2,4-pentanedione) produces pyrazole derivatives. The 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl) derivative exhibits 1.5× higher antioxidant activity than ascorbic acid due to the electron-deficient oxadiazole ring .

In contrast, the target compound’s 4-methylphenyl group may reduce steric hindrance compared to bulkier substituents, facilitating faster reaction kinetics in heterocycle formation .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The target compound shows characteristic C=O stretches at ~1670 cm⁻¹ (pyrrolidinone) and ~1650 cm⁻¹ (carbohydrazide), similar to other derivatives .

- NMR: Protons on the pyrrolidinone ring resonate at δ 2.5–3.5 ppm, while hydrazide NH signals appear at δ 8.0–10.0 ppm .

- Melting Points : Derivatives with polar substituents (e.g., -OH, -Cl) exhibit higher melting points (>200°C) compared to the target compound (225–226°C) due to intermolecular hydrogen bonding .

Antioxidant Activity

Biological Activity

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : Approximately 262.31 g/mol

- CAS Number : 331727-49-2

This compound features a pyrrolidine ring with a carbonyl and hydrazide functional group, contributing to its reactivity and biological activity.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions.

- Hydrazone Formation : Reacting the pyrrolidine derivative with hydrazine or its derivatives leads to the formation of the hydrazide.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research has indicated that 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Klebsiella pneumoniae

- Fungi : Candida auris

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:

- A549 (human lung cancer)

- HT-29 (human colon cancer)

The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent. The effective concentrations that reduced cell viability by 50% (EC50 values) were determined to be in the low micromolar range, showcasing its potency .

The mechanism by which 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

- Antioxidant Activity : Some derivatives of this compound have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide and its derivatives:

Q & A

Q. What are the established synthetic routes for 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide?

The synthesis typically involves a multi-step process:

Esterification : Reacting the carboxylic acid precursor (e.g., 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) with methanol and sulfuric acid to form the methyl ester.

Hydrazide Formation : Treating the ester with hydrazine monohydrate in isopropanol to yield the carbohydrazide.

Condensation Reactions : The hydrazide reacts with aldehydes or ketones under reflux (e.g., glacial acetic acid in dioxane/methanol) to form Schiff base derivatives .

Key Optimization : Reaction time (8–40 hours) and solvent ratios (e.g., 1:3 methanol/dioxane) are critical for yield improvement.

Q. Which analytical techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies protons and carbons in the pyrrolidinone ring (e.g., δ 2.72–2.89 ppm for COCH₂) and aromatic substituents .

- FT-IR : Confirms carbonyl groups (1703–1675 cm⁻¹ for CO) and NH stretches (3184 cm⁻¹) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C 62.05% vs. 62.11% theoretical) .

Q. What preliminary biological activities have been reported for analogs of this compound?

Derivatives with substituted phenyl groups exhibit antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to hydrazide-mediated disruption of cell membranes . Modifications like introducing dimethylamino or thiophene groups enhance activity, suggesting structure-activity relationships (SAR) dependent on electronic and steric effects .

Advanced Research Questions

Q. How can computational methods improve the synthesis and design of derivatives?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding solvent/catalyst selection .

- Data-Driven Optimization : Machine learning models trained on experimental parameters (e.g., temperature, solvent ratios) can predict optimal conditions for condensation reactions .

- Docking Studies : Molecular modeling identifies potential binding interactions with biological targets (e.g., bacterial enzymes), aiding in rational SAR development .

Q. How should researchers address contradictions in biological activity data across studies?

- Control Variables : Standardize assay conditions (e.g., bacterial strain, concentration) to minimize variability .

- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using analogs like 1-(4-chlorophenyl) or 1-(3-fluorophenyl) derivatives to isolate activity drivers .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antifungal activity with heterocyclic moieties like furan or thiadiazole) .

Q. What strategies optimize the derivatization of the carbohydrazide moiety for enhanced bioactivity?

- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) under acidic conditions introduces imine linkages, improving solubility and target affinity .

- Heterocyclic Integration : React with isatin or diketones to form pyrazole or oxadiazole rings, which are associated with antifungal and anticancer properties .

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., NH₂) during synthesis to direct functionalization to specific positions .

Q. What are the critical challenges in scaling up laboratory-scale synthesis?

- Purification : Column chromatography may be impractical; recrystallization in aqueous ethanol (50% v/v) is a scalable alternative .

- Yield Limitations : Side reactions (e.g., over-condensation) require strict temperature control (Δ < 5°C) and inert atmospheres for sensitive steps .

- Safety : Handle hydrazine monohydrate and carbonyl chlorides in fume hoods with PPE due to irritant and toxic properties .

Methodological Tables

Q. Table 1: Key Spectroscopic Benchmarks for Structural Confirmation

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.72–2.89 (COCH₂) | Confirms pyrrolidinone core |

| FT-IR | 1703 cm⁻¹ (C=O) | Validates carbonyl groups |

| Elemental Analysis | C 62.05% | Matches theoretical composition |

Q. Table 2: Reaction Optimization Parameters

| Step | Variable | Optimal Range | Impact on Yield |

|---|---|---|---|

| Hydrazide Formation | Solvent (Isopropanol) | 100% | Increases solubility of intermediates |

| Condensation | Time (Schiff base) | 8–17 hours | Prevents side-product formation |

| Esterification | Catalyst (H₂SO₄) | 0.5% v/v | Maximizes ester conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.